An In-depth Technical Guide to 2-methyl-5-(1H-tetrazol-1-yl)phenol: Structure, Molecular Weight, and Synthetic Considerations
An In-depth Technical Guide to 2-methyl-5-(1H-tetrazol-1-yl)phenol: Structure, Molecular Weight, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-methyl-5-(1H-tetrazol-1-yl)phenol is a heterocyclic organic compound of increasing interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The incorporation of the tetrazole moiety, a bioisostere of the carboxylic acid group, into a phenolic scaffold suggests its potential for diverse biological activities. This guide provides a comprehensive overview of its chemical structure, precise molecular weight, and key physicochemical properties. Furthermore, it outlines a representative synthetic protocol and discusses standard analytical techniques for its characterization, offering a foundational resource for researchers engaged in the synthesis and evaluation of novel tetrazole-containing compounds.
Core Molecular Attributes
The fundamental characteristics of 2-methyl-5-(1H-tetrazol-1-yl)phenol are defined by its unique structural arrangement, combining a phenol ring with a tetrazole heterocycle.
Chemical Structure
The structure of 2-methyl-5-(1H-tetrazol-1-yl)phenol consists of a phenol ring substituted with a methyl group at the second position and a 1H-tetrazol-1-yl group at the fifth position. The tetrazole ring is attached to the phenol ring via a nitrogen atom.
Systematic IUPAC Name: 2-methyl-5-(1H-tetrazol-1-yl)phenol
Chemical Identifiers:
Molecular Weight and Physicochemical Properties
The molecular weight and other key physicochemical properties are crucial for experimental design, including reaction stoichiometry, solution preparation, and analytical method development.
| Property | Value | Source |
| Molecular Weight | 176.175 g/mol | [2] |
| Monoisotopic Mass | 176.0698 u | |
| Appearance | Solid (predicted) | |
| pKa (acidic) | ~4.02 (predicted) | [3] |
Synthetic Pathway and Methodologies
A general workflow for the synthesis of 1-substituted tetrazoles is depicted below:
Caption: General synthetic workflow for 1-substituted-1H-tetrazoles.
Representative Experimental Protocol
The following protocol is a representative example for the synthesis of a 1-substituted-1H-tetrazole and should be adapted and optimized for the specific synthesis of 2-methyl-5-(1H-tetrazol-1-yl)phenol.
Materials:
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5-amino-2-methylphenol (starting material)
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Triethyl orthoformate
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Sodium azide
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Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃) (catalyst)
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Dimethylformamide (DMF) (solvent)
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Ethyl acetate
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Brine solution
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Anhydrous sodium sulfate
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Silica gel for column chromatography
Procedure:
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Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-amino-2-methylphenol (1.0 eq) in dimethylformamide.
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Addition of Reagents: To the stirred solution, add triethyl orthoformate (1.2 eq) and sodium azide (1.2 eq).
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Catalyst Addition: Add a catalytic amount of Yb(OTf)₃ (e.g., 5 mol%).
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Reaction: Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
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Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Washing: Combine the organic layers and wash with brine solution, then dry over anhydrous sodium sulfate.
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Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
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Characterization: Characterize the purified product using standard analytical techniques.
Analytical Characterization
The structural confirmation and purity assessment of the synthesized 2-methyl-5-(1H-tetrazol-1-yl)phenol are critical. A combination of spectroscopic and spectrometric techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: This technique is used to identify the number and environment of protons in the molecule. The aromatic protons on the phenol ring will appear as distinct signals, as will the methyl protons and the proton on the tetrazole ring.
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¹³C NMR: This provides information on the carbon skeleton of the molecule. The chemical shifts of the carbons in the phenol and tetrazole rings are characteristic.
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the functional groups present in the molecule. Characteristic peaks for the O-H stretch of the phenol, C-H stretches of the methyl and aromatic groups, and the N-N and C=N vibrations of the tetrazole ring would be expected.
The following diagram illustrates a typical analytical workflow for the characterization of a synthesized tetrazole derivative.
Caption: Analytical workflow for the characterization of synthesized compounds.
Potential Applications and Future Directions
The structural motifs present in 2-methyl-5-(1H-tetrazol-1-yl)phenol suggest its potential as a valuable building block in medicinal chemistry. Tetrazole-containing compounds are known to exhibit a wide range of biological activities, including acting as antagonists for angiotensin II receptors.[6][7] The phenolic hydroxyl group provides a site for further functionalization, allowing for the generation of libraries of related compounds for structure-activity relationship (SAR) studies. Future research could focus on the synthesis of derivatives of this compound and the evaluation of their biological activities against various therapeutic targets.
References
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NIST. Phenol, 2-methyl-5-(1-methylethyl)-. In: NIST Chemistry WebBook. Available at: [Link]
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Park, J., et al. (2017). Crystal structure of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 12), 1836–1839. Available at: [Link]
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Masood, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1908. Available at: [Link]
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ResearchGate. The proposed mechanism for the synthesis of 2-(1H-tetrazol-5-yl) acrylonitrile derivatives in the presence of Cu@APS-TDU-PMO nanoreactor (1). Available at: [Link]
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Semantic Scholar. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Available at: [Link]
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El-Metwaly, N. M., et al. (2021). One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives. Scientific Reports, 11(1), 1-18. Available at: [Link]
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Sciforum. One-Pot Synthesis of Tetrazole-Triazole Bis-Heterocycles via Ugi-Azide Reaction. Available at: [Link]
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PubChem. Phenol, ethyl-2-methyl-5-(1-methylethyl)-. Available at: [Link]
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PubChem. N-(1-Oxopentyl)-N-((2'-(2H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)valine. Available at: [Link]
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